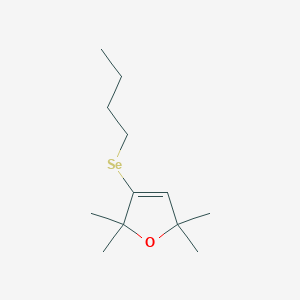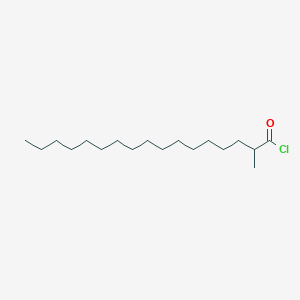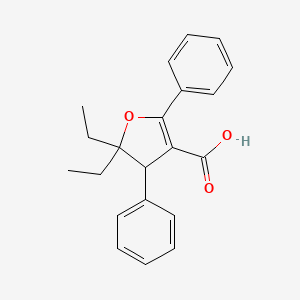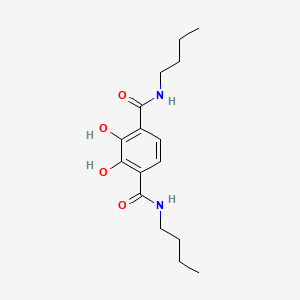
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of two butyl groups attached to the nitrogen atoms of the amide functionalities, and two hydroxyl groups attached to the benzene ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide typically involves the reaction of 2,3-dihydroxyterephthalic acid with dibutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bonds. The general reaction scheme can be represented as follows:
2,3-dihydroxyterephthalic acid+dibutylamine→N 1 ,N 4 -Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent extraction and recrystallization are common techniques used to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~) are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism by which N1,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the amide groups can form coordination complexes with metal ions. These interactions can modulate the activity of biological pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: An antioxidant used in industrial applications.
Hydroquinone: A compound with similar hydroxyl groups but different functional properties.
Uniqueness
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide is unique due to the presence of both hydroxyl and amide functionalities, which impart distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
117918-07-7 |
|---|---|
Molekularformel |
C16H24N2O4 |
Molekulargewicht |
308.37 g/mol |
IUPAC-Name |
1-N,4-N-dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H24N2O4/c1-3-5-9-17-15(21)11-7-8-12(14(20)13(11)19)16(22)18-10-6-4-2/h7-8,19-20H,3-6,9-10H2,1-2H3,(H,17,21)(H,18,22) |
InChI-Schlüssel |
VIJQIRYBYQTVDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=C(C(=C(C=C1)C(=O)NCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


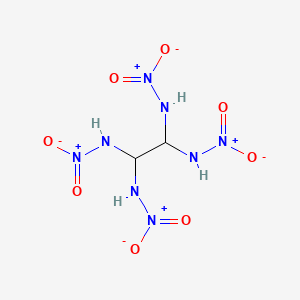

![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)


![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)

![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
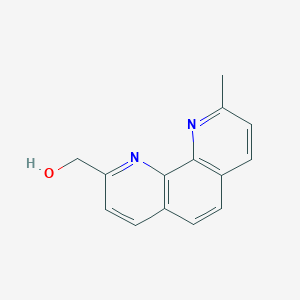
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)
